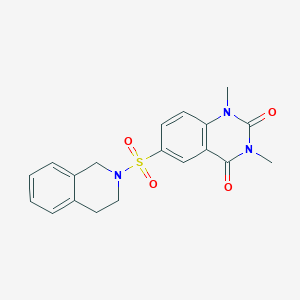
6-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3-dimethyl-2,4(1H,3H)-quinazolinedione
説明
6-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3-dimethyl-2,4(1H,3H)-quinazolinedione is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.10962727 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Research has highlighted the antimycobacterial, photosynthesis-inhibiting, and antialgal activity of various quinazoline derivatives. For instance, certain chloro-substituted compounds have shown higher activity than standard treatments against Mycobacterium species, alongside exhibiting photosynthesis-inhibiting activity in spinach chloroplasts (L. Kubicová et al., 2003).
Chemical Structure and Reactions
Oxidative cyclocondensation has been identified as a pathway for the transformation of 2-thioxo-4-quinazolone into various complex structures, with the process being substantiated using quantum-chemical methods (Kh. M. Shakhidoyatov et al., 1996).
Antiviral and Anticancer Activities
Studies have also explored the antiviral activities of quinazoline derivatives against various pathogens, including influenza and severe acute respiratory syndrome corona, demonstrating their potential in medical applications (P. Selvam et al., 2007). Additionally, the synthesis and evaluation of tricyclic quinazoline analogues have been directed towards inhibiting the tyrosine kinase activity of the epidermal growth factor receptor, showcasing their significance in cancer therapy (G. Rewcastle et al., 1996).
Structural Analysis and Molecular Modeling
A comprehensive study involving experimental and theoretical approaches has been conducted to elucidate the crystal structure of a novel sulfonamide-dihydroquinolinone, revealing insights into molecular packing and intermolecular interactions (C. A. Moreira et al., 2019).
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-20-17-8-7-15(11-16(17)18(23)21(2)19(20)24)27(25,26)22-10-9-13-5-3-4-6-14(13)12-22/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZEFPVHPIWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



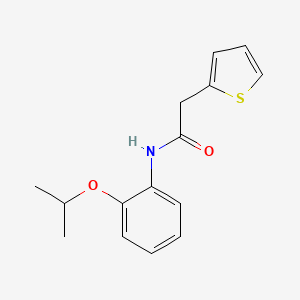
![4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4507680.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B4507706.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B4507710.png)
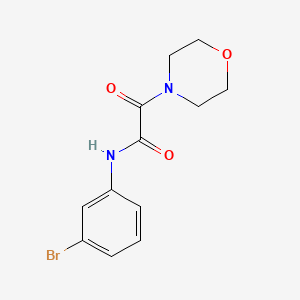
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4507719.png)
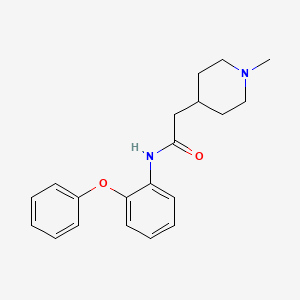
![4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile](/img/structure/B4507727.png)
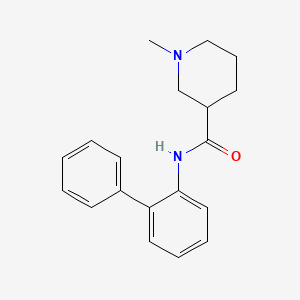

![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone](/img/structure/B4507753.png)

![2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4507767.png)
